molecular formula C19H20F3N3O B2750271 3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide CAS No. 1049468-26-9

3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide

Cat. No.: B2750271
CAS No.: 1049468-26-9
M. Wt: 363.384
InChI Key: BFAFTLXYCILKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide typically involves the condensation of 3,4-difluorobenzoyl chloride with 2-(4-(4-fluorophenyl)piperazin-1-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and in-line monitoring systems can ensure consistent product quality and efficient use of resources .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atoms enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target site. This leads to modulation of the target’s activity, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another fluorinated benzamide with similar structural features but different substitution patterns.

    2,4-Difluorobenzonitrile: A related compound with a nitrile group instead of the amide group.

Uniqueness

3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide is unique due to its specific substitution pattern and the presence of the piperazine moiety, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

3,4-difluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c20-15-2-4-16(5-3-15)25-11-9-24(10-12-25)8-7-23-19(26)14-1-6-17(21)18(22)13-14/h1-6,13H,7-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAFTLXYCILKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.